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Introduction

RU-40555 is a steroid derivative recognized primarily for its potent antagonist activity at the
glucocorticoid receptor (GR). It is structurally related to the well-known compound RU-486
(mifepristone), differing by a single methyl group.[1] While extensively characterized for its
interaction with the GR, its binding affinity and functional impact on the progesterone receptor
(PR) are less documented in publicly available literature. This guide provides a comprehensive
technical overview of the available information regarding RU-40555's interaction with the
progesterone receptor, supplemented with data from its close analog, RU-486, where specific
data for RU-40555 is unavailable. We will delve into quantitative binding data, detailed
experimental protocols for assessing receptor binding, and the intricate signaling pathways
associated with the progesterone receptor.

Quantitative Binding Affinity Data

Extensive searches for quantitative binding affinity data (Ki or IC50 values) of RU-40555
specifically for the progesterone receptor have not yielded precise figures in the available
scientific literature. However, it is acknowledged that RU-40555, similar to RU-486, possesses
affinity for both the glucocorticoid and progesterone receptors.[1]

For the purpose of providing a quantitative context, the binding affinity of the closely related
and extensively studied compound, RU-486 (Mifepristone), for the progesterone receptor is
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presented below. It is crucial to note that these values are for RU-486 and should be

considered as a reference point for the potential binding characteristics of RU-40555, not as

direct data.

Table 1: Progesterone Receptor Binding Affinity of RU-486 (Mifepristone)

Reported .
Compound Receptor Assay Type . Species Reference
alue
Progesterone  Competitive
RU-486 Receptor Binding IC50: 1.3 nM Cell-based [2]
(PR) ([BH]R5020)
Progesterone N
Competitive ) -
RU-486 Receptor o Ki: 0.64 nM Not Specified  [2]
Binding
(PR)
Progesterone  Relative RBA: =
RU-486 Receptor Binding R5020 > Rat (ovary) [3]
(PR) Affinity Progesterone
] Progesterone  Relative
Metabolites o 9-21% of RU-
Receptor Binding Human [4]
of RU-486 o 486
(PR) Affinity

Experimental Protocols

The determination of a compound's binding affinity for the progesterone receptor is typically

achieved through competitive binding assays. Below are detailed methodologies for conducting

such experiments.

Radioligand Competitive Binding Assay

This is a classic and widely used method to determine the affinity of a test compound for a

receptor.

Objective: To determine the concentration of RU-40555 that inhibits 50% of the binding of a
radiolabeled progestin (e.g., [BH]JR5020) to the progesterone receptor (IC50), from which the

inhibition constant (Ki) can be calculated.
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Materials:

e Progesterone Receptor Source: Cytosolic extracts from tissues known to express high levels
of PR, such as the uterus of estrogen-primed rabbits or human breast cancer cell lines (e.g.,
T47D, MCF-7).

o Radioligand: A tritiated high-affinity progestin, such as [*H]promegestone (R5020).

¢ Unlabeled Competitor (Test Compound): RU-40555 at various concentrations.

o Reference Compound: Unlabeled progesterone or a known high-affinity ligand like R5020.
» Assay Buffer: Tris-HCI buffer containing molybdate to stabilize the receptor.

o Separation Method: Dextran-coated charcoal or filtration through glass fiber filters to
separate bound from free radioligand.

 Scintillation Counter: For measuring radioactivity.
Procedure:

o Preparation of Receptor: Homogenize the tissue or cells in ice-cold assay buffer. Centrifuge
at high speed (e.g., 100,000 x g) to obtain the cytosolic fraction containing the progesterone
receptors.

e Incubation: In a series of tubes, incubate a fixed concentration of the progesterone receptor
preparation with a fixed concentration of the radioligand ([BH]R5020).

o Competition: To these tubes, add increasing concentrations of the unlabeled test compound
(RU-40555). Include control tubes with no competitor (total binding) and tubes with a
saturating concentration of a known unlabeled progestin to determine non-specific binding.

o Equilibrium: Incubate the mixture at a low temperature (e.g., 0-4°C) for a sufficient period to
reach binding equilibrium (typically several hours to overnight).

o Separation: Add dextran-coated charcoal to adsorb the unbound radioligand, followed by
centrifugation to pellet the charcoal. Alternatively, rapidly filter the incubation mixture through
glass fiber filters, which will trap the receptor-bound radioligand.
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» Quantification: Measure the radioactivity of the supernatant (if using charcoal) or the filters in
a liquid scintillation counter.

» Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the
logarithm of the competitor concentration. The IC50 value is determined from the resulting
sigmoidal curve. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki =
IC50 /(1 + [L])/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation
constant.

Fluorescence Polarization (FP) Based Competitor Assay

This is a high-throughput, homogeneous assay format that measures the change in the
polarization of fluorescent light.

Objective: To determine the IC50 of RU-40555 by measuring its ability to displace a
fluorescently labeled progesterone ligand from the receptor.

Materials:

Recombinant human progesterone receptor ligand-binding domain (PR-LBD).

A fluorescently labeled progesterone ligand (e.g., Fluormone™ PL Green or PL Red).

Test compound (RU-40555).

Assay buffer.

A microplate reader capable of measuring fluorescence polarization.
Procedure:

o Assay Setup: In a microplate, add the PR-LBD and the fluorescent progesterone ligand to
the assay buffer.

o Competition: Add increasing concentrations of RU-40555 to the wells.

 Incubation: Incubate the plate for a specified time to allow the binding reaction to reach
equilibrium.
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o Measurement: Measure the fluorescence polarization of each well using a suitable plate
reader. When the fluorescent ligand is bound to the larger receptor molecule, it tumbles
slower in solution, resulting in a high fluorescence polarization value. When displaced by a
competitor, the smaller, free fluorescent ligand tumbles faster, leading to a lower polarization
value.

» Data Analysis: Plot the change in fluorescence polarization against the logarithm of the
competitor concentration to determine the IC50 value.

Signaling Pathways and Experimental Workflows

The progesterone receptor mediates its biological effects through complex signaling pathways.
Understanding these pathways is crucial for characterizing the functional consequences of RU-
40555 binding.

Progesterone Receptor Signaling Pathway

Progesterone receptors are ligand-activated transcription factors that regulate gene
expression.[1] The binding of an agonist like progesterone initiates a conformational change in
the receptor, leading to its dimerization, nuclear translocation, and binding to progesterone
response elements (PRES) on the DNA. This, in turn, recruits coactivators and the
transcriptional machinery to modulate the expression of target genes. Antagonists like RU-486
bind to the receptor but induce a different conformational change that prevents the recruitment
of coactivators and may even recruit corepressors, thereby inhibiting gene transcription.[1]
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Caption: Canonical progesterone receptor signaling pathway.

Experimental Workflow for Competitive Binding Assay

The logical flow of a competitive binding assay is a stepwise process designed to ensure

accurate and reproducible results.
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Workflow for Radioligand Competitive Binding Assay

Prepare Progesterone Prepare Radioligand and
Receptor Source Test Compound Dilutions

N/

Incubate Receptor, Radioligand,
and Test Compound

'

Separate Bound and
Free Radioligand

'

Quantify Radioactivity

'

Data Analysis
(IC50 and Ki Calculation)

Click to download full resolution via product page

Caption: Workflow for a radioligand competitive binding assay.
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Conclusion

While specific quantitative data on the progesterone receptor binding affinity of RU-40555
remains elusive in the public domain, its structural similarity to RU-486 suggests it likely
possesses significant antagonist activity at this receptor. The experimental protocols and
signaling pathway information provided in this guide offer a robust framework for researchers
and drug development professionals to investigate the precise nature of RU-40555's interaction
with the progesterone receptor. Further studies are warranted to fully elucidate its binding
characteristics and functional consequences, which will be critical for a comprehensive
understanding of its pharmacological profile and potential therapeutic applications.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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